1-(ethenesulfonyl)-2-nitrobenzene
Description
Significance of Aryl Sulfonyl Systems in Chemical Transformations
Aryl sulfonyl systems are of paramount importance in organic synthesis, primarily due to the sulfonyl group's strong electron-withdrawing nature and its ability to act as a good leaving group. These characteristics are harnessed in a multitude of chemical transformations. Aryl sulfonyl compounds are key intermediates in the formation of sulfonamides, a class of compounds with significant medicinal applications, including the development of sulfa drugs. nih.gov The synthesis of aryl sulfones can be achieved through various methods, including the coupling of arylboronic acids with arylsulfonyl chlorides or the reaction of aryl sulfinates with electrophiles. organic-chemistry.orgnih.gov Furthermore, the sulfonyl group can activate adjacent positions, facilitating reactions such as the Eschenmoser fragmentation, where α,β-epoxyketones are converted to alkynes. wikipedia.org The versatility of aryl sulfonyl systems extends to their use in the generation of aryne precursors and as partners in cross-coupling reactions, highlighting their broad utility in constructing complex molecular architectures. organic-chemistry.org
Contextualizing Vinyl Sulfones as Versatile Synthetic Intermediates
Vinyl sulfones have emerged as highly valuable and versatile intermediates in organic synthesis. nih.govnih.gov Their reactivity is dominated by the electron-withdrawing sulfonyl group, which activates the double bond for a variety of transformations. A key reaction of vinyl sulfones is their participation in Michael additions, where a wide range of nucleophiles can be added to the β-carbon. ontosight.ai This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
Beyond Michael additions, vinyl sulfones are excellent dienophiles and dipolarophiles in cycloaddition reactions, providing access to a diverse array of cyclic and heterocyclic systems. Their utility is further demonstrated in reactions such as olefin metathesis, conjugate reduction, and asymmetric dihydroxylation, which allow for the synthesis of highly functionalized molecules. nih.gov The stability and predictable reactivity of the vinyl sulfone moiety have led to its incorporation into various synthetic strategies, including the synthesis of natural products and medicinally important compounds. uiowa.eduresearchgate.net
Overview of Research Trajectories for 1-(Ethenesulfonyl)-2-nitrobenzene
The compound this compound, also known as 2-nitrophenyl vinyl sulfone, combines the functionalities of a substituted nitrobenzene (B124822) and a vinyl sulfone, making it a subject of significant interest in synthetic organic chemistry. Research into this specific molecule explores its unique reactivity stemming from the interplay between the strongly electron-withdrawing nitro and ethenesulfonyl groups.
The synthesis of related structures, such as 1-ethenylsulfanyl-2-nitrobenzene, has been documented, providing a basis for the preparation of the target sulfone through oxidation. chemsynthesis.com The presence of both the nitro and vinyl sulfone groups suggests a high degree of activation towards nucleophilic attack. The nitro group directs nucleophiles to the ortho and para positions, while the vinyl sulfone is a potent Michael acceptor. This dual reactivity opens up possibilities for complex and selective transformations.
Investigations into the synthesis of polysubstituted benzenes often involve the careful sequencing of reactions to control the regiochemical outcome. libretexts.orgyoutube.com For a molecule like this compound, the synthetic strategy would likely involve the introduction of the sulfur-containing moiety onto a pre-functionalized nitrobenzene ring, followed by the formation of the vinyl group. The synthesis of related compounds like 1-ethyl-2-nitrobenzene and 1-ethynyl-2-nitrobenzene (B95037) provides insights into the manipulation of substituents on a nitrobenzene core. sigmaaldrich.comnih.gov The synthesis of dinitrobenzene isomers further highlights the challenges and strategies involved in controlling the placement of functional groups on a deactivated ring system. youtube.comyoutube.com
Table 1: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Features |
| This compound | C₈H₇NO₄S | 213.21 | Combines electron-withdrawing nitro and vinyl sulfone groups. |
| 1-Ethenylsulfanyl-2-nitrobenzene chemsynthesis.com | C₈H₇NO₂S | 181.21 | Precursor to the corresponding sulfone via oxidation. chemsynthesis.com |
| 1-Ethyl-2-nitrobenzene sigmaaldrich.com | C₈H₉NO₂ | 151.16 | Demonstrates functionalization of the nitrobenzene ring. sigmaaldrich.com |
| 1-Ethynyl-2-nitrobenzene nih.gov | C₈H₅NO₂ | 147.13 | Shows the introduction of an unsaturated side chain. nih.gov |
| 1,2-Dinitrobenzene youtube.comyoutube.com | C₆H₄N₂O₄ | 168.11 | Illustrates challenges in ortho-functionalization. youtube.comyoutube.com |
Structure
3D Structure
Properties
CAS No. |
799279-55-3 |
|---|---|
Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
1-ethenylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7NO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h2-6H,1H2 |
InChI Key |
NKCACQLHTNZVSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Ethenesulfonyl 2 Nitrobenzene
Electrophilic Reactivity of the Ethenesulfonyl Group
The ethenesulfonyl group, -SO₂CH=CH₂, is characterized by a highly electron-deficient double bond. This deficiency is a result of the strong electron-withdrawing sulfonyl group, which polarizes the vinyl system, rendering the β-carbon highly susceptible to attack by nucleophiles.
The vinyl sulfone moiety is an exceptional Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles. scripps.edu This reactivity is significantly greater than that of analogous α,β-unsaturated esters or ketones. rsc.org The reaction is initiated by the attack of a nucleophile on the β-carbon of the ethenesulfonyl group, forming a resonance-stabilized carbanion intermediate. This intermediate is then protonated, typically by the solvent or a conjugate acid of the catalyst, to yield the final addition product.
The general mechanism for a base-catalyzed thiol-Michael addition is as follows:
Deprotonation of the thiol by a base to form a thiolate anion.
Nucleophilic attack of the thiolate on the β-carbon of the vinyl sulfone.
Protonation of the resulting carbanion to give the thioether product. researchgate.net
A variety of nucleophiles can be employed in this reaction, leading to a diverse array of functionalized products. The diastereoselectivity of these additions can be dependent on the nature of the nucleophile. For instance, in reactions with vinyl sulfone-modified sugars, nitrogen nucleophiles and carbon nucleophiles have been shown to yield different diastereomers. nih.gov
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Divinyl sulfone | Aromatic Amines | Boric acid/Glycerol, Water | N-substituted thiomorpholine (B91149) 1,1-dioxides researchgate.net |
| Vinyl sulfone-modified sugar | Amines (e.g., Benzylamine) | Not specified | C-3 amino-sugar derivatives nih.gov |
| Ethyl vinyl sulfone | Hexanethiol | Base or Nucleophile | Thioether rsc.org |
| Phenyl vinyl ketone | Phenyl vinyl ketone anion | DABCO | 1,5-Diketone (Diadduct) mdpi.com |
The electron-deficient nature of the double bond in 1-(ethenesulfonyl)-2-nitrobenzene makes it an excellent dienophile for normal electron-demand Diels-Alder reactions ([4+2] cycloadditions). scirp.orgresearchgate.net In these reactions, it would react with electron-rich dienes to form six-membered cyclic adducts. For example, the reaction of cyclopentadiene (B3395910) with electron-poor dienophiles like methyl vinyl ketone is well-documented and is known to be significantly accelerated in aqueous media. nih.govnih.govrsc.org A similar acceleration would be anticipated for the reaction with this compound.
Furthermore, the ethenesulfonyl group facilitates [3+2] cycloaddition reactions. For instance, acetylenic sulfones have been shown to undergo visible-light-mediated [3+2] cycloadditions with vinylcyclopropanes. nih.gov This suggests that this compound could potentially react with three-atom components to form five-membered rings.
| Reaction Type | Potential Diene/Dipole Partner | Expected Product |
|---|---|---|
| [4+2] Diels-Alder | Cyclopentadiene | Norbornene derivative |
| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Substituted cyclohexene |
| [4+2] Hetero-Diels-Alder | Danishefsky's diene | Dihydropyrone derivative |
| [3+2] Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidine derivative |
Another relevant transformation is the Baylis-Hillman reaction, which involves the reaction of an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst like DABCO. wikipedia.orgorganic-chemistry.org This reaction would lead to the formation of a functionalized allylic alcohol. wikipedia.orgorganic-chemistry.org In some cases, the initial Baylis-Hillman adduct can undergo a subsequent Michael addition with a second molecule of the activated alkene, leading to diadducts. mdpi.com
Reactivity of the Nitrobenzene (B124822) Core
The nitrobenzene portion of the molecule is heavily influenced by two powerful electron-withdrawing groups: the nitro group (-NO₂) and the ethenesulfonyl group (-SO₂CH=CH₂). Both groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta positions relative to themselves.
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -NO₂ (Nitro) | Strongly Deactivating | meta |
| -SO₂R (Sulfonyl) | Strongly Deactivating | meta |
| -Cl (Chloro) | Deactivating | ortho, para |
| -OR (Alkoxy) | Strongly Activating | ortho, para |
While the electron-rich π-system of benzene (B151609) is generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring for nucleophilic aromatic substitution (SₙAr). nih.gov The activation is most effective when the withdrawing group is positioned ortho or para to the leaving group. In an iodo analogue of this compound, for example, 1-(ethenesulfonyl)-2-nitro-3-iodobenzene, the nitro group is ortho to the iodine atom (a potential leaving group). This arrangement strongly facilitates the displacement of the iodide by a nucleophile.
A highly relevant study on 2-iodo-3-nitro-1-(phenylsulfonyl)indole demonstrates this principle effectively. The reaction of this compound with various amines resulted in the clean displacement of the iodo group to afford the corresponding 2-amino-3-nitroindoles in excellent yields. researchgate.net This serves as a strong model for the expected reactivity of iodo-substituted this compound derivatives. Although iodine is typically a poorer leaving group than fluorine or chlorine in SₙAr reactions, the strong activation provided by the adjacent nitro and sulfonyl groups enables the substitution to proceed efficiently.
| Nucleophile (Amine) | Conditions | Yield of 2-Amino Product |
|---|---|---|
| tert-Butylamine | MeOH, 0 °C to 38 °C, 7 h | 50% |
| Pyrrolidine | MeOH, 0 °C to rt, 1 h | 99% |
Intermolecular Reaction Pathways
The high reactivity of the vinyl sulfone moiety can also lead to intermolecular reactions. One such pathway is a tandem Michael addition-elimination or a double Michael addition, particularly with difunctional nucleophiles. For example, the reaction of divinyl sulfone with primary aromatic amines leads to the formation of N-substituted thiomorpholine 1,1-dioxides through a double Michael addition. researchgate.net
Another potential intermolecular pathway involves the Baylis-Hillman reaction. As mentioned, the initial adduct formed from the reaction of this compound and an aldehyde could potentially be nucleophilic enough to attack a second molecule of the vinyl sulfone, leading to the formation of a 2:1 diadduct. This type of pathway has been observed in the Baylis-Hillman reaction of aryl aldehydes with phenyl vinyl ketone. mdpi.com Such intermolecular processes can lead to the formation of more complex molecular architectures from simple starting materials.
Cross-Coupling Reaction Paradigms
This compound is a versatile substrate for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. smolecule.com The presence of both the nitro group and the vinyl sulfone offers multiple reaction pathways.
The nitro group, traditionally considered a challenging coupling partner, has seen recent advancements in its use as a leaving group in cross-coupling reactions. This "denitrative" coupling allows for the direct functionalization of the aromatic ring. nih.gov For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions have been developed to couple nitroarenes with boronic acids. nih.govrhhz.net In the context of this compound, this would involve the replacement of the nitro group with an aryl, heteroaryl, or vinyl substituent. The general mechanism for such a reaction involves the oxidative addition of the palladium catalyst to the C-NO2 bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. nih.govrhhz.net
Similarly, Buchwald-Hartwig amination of nitroarenes has been achieved, enabling the formation of C-N bonds. nih.govrhhz.net This would allow for the introduction of various amine functionalities at the position of the nitro group in this compound. Other denitrative cross-couplings include etherification and hydrogenation reactions. nih.gov
The ethenesulfonyl group also provides a handle for cross-coupling reactions. Vinyl sulfones can participate in various metal-catalyzed couplings. chemrxiv.org For example, nickel-catalyzed couplings of vinyl sulfones with organoboron acids have been reported. chemrxiv.org Furthermore, the vinyl group itself can be the site of reaction. For instance, denitrative cross-couplings of nitrostyrenes, which share the vinyl functionality, have been explored for C-C and C-heteroatom bond formation. mdpi.com
The following table summarizes potential cross-coupling reactions involving this compound based on the reactivity of its constituent functional groups.
| Coupling Reaction | Functional Group Involved | Potential Coupling Partner | Catalyst/Reagent | Bond Formed |
| Suzuki-Miyaura Coupling | Nitro group | Boronic acids | Palladium/BrettPhos | C-C |
| Buchwald-Hartwig Amination | Nitro group | Amines | Palladium/BrettPhos | C-N |
| Denitrative Etherification | Nitro group | Alcohols/Phenols | Palladium catalyst | C-O |
| Nickel-Catalyzed Coupling | Ethenesulfonyl group | Organoboron acids | Nickel catalyst | C-C |
| Denitrative C-S Coupling | Ethenesulfonyl group (as in nitrostyrenes) | Thiols | Various catalysts | C-S |
| Denitrative C-P Coupling | Ethenesulfonyl group (as in nitrostyrenes) | Phosphines/Phosphites | Various catalysts | C-P |
Cascade and Tandem Reactions Facilitated by Dual Functionality
The dual functionality of this compound, specifically its role as a Michael acceptor and a dienophile, makes it an ideal candidate for cascade and tandem reactions. nih.govorgsyn.org These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.
The electron-withdrawing nature of the sulfonyl group makes the β-carbon of the vinyl group electrophilic and susceptible to Michael addition by a wide range of nucleophiles. orgsyn.orgscripps.edu This can be the first step in a cascade sequence. For example, a Michael addition of a nucleophile to the vinyl sulfone could be followed by an intramolecular reaction involving the nitro group.
One potential cascade reaction involves an initial Michael addition followed by a nitro-reduction and subsequent cyclization. For instance, reaction with a suitable nucleophile containing a pendant functional group could set the stage for an intramolecular condensation or cyclization upon reduction of the nitro group to an amine.
Another possibility involves the vinyl sulfone acting as a dienophile in a Diels-Alder reaction. orgsyn.org The resulting cycloadduct, still bearing the nitro-substituted aromatic ring, could then undergo further transformations. For example, a Diels-Alder reaction with a diene could be followed by an intramolecular reaction involving the nitro group and a functional group introduced by the diene.
The table below outlines hypothetical cascade reactions involving this compound.
| Initiating Reaction | Subsequent Reaction | Potential Reactant | Key Intermediate | Final Product Type |
| Michael Addition | Intramolecular Cyclization | Binucleophile (e.g., amino-thiol) | Michael adduct with pendant nucleophile | Heterocycle |
| Michael Addition | Nitro-Reduction/Cyclization | Nucleophile with a carbonyl group | Michael adduct with a nitro group | Fused heterocyclic system |
| Diels-Alder Reaction | Intramolecular Condensation | Functionalized diene | Diels-Alder adduct with interacting functional groups | Polycyclic compound |
Intramolecular Reactivity Studies
The strategic placement of the ethenesulfonyl and nitro groups on the benzene ring in this compound allows for a range of intramolecular reactions. These reactions can lead to the formation of novel heterocyclic and polycyclic structures.
A key area of intramolecular reactivity involves the nitro group. For instance, intramolecular nitroso ene reactions are a known class of reactions where a nitroso group, which can be generated from a nitro group, reacts with a nearby alkene. ucl.ac.uk In the case of a derivative of this compound where the ethenesulfonyl group is modified to contain an allylic hydrogen, an intramolecular ene reaction could potentially occur.
Furthermore, reduction of the nitro group to an amine opens up a plethora of intramolecular cyclization possibilities. The resulting ortho-amino-substituted vinyl sulfone is a versatile intermediate. For example, an intramolecular Michael addition of the newly formed amine onto the vinyl sulfone could lead to the formation of a six-membered nitrogen-containing heterocyclic ring.
Another avenue for intramolecular reactivity involves the activation of the C-H bonds ortho to the sulfonyl group. Under appropriate basic conditions, deprotonation could occur, generating a carbanion that could potentially react with the nitro group, although this is a less common reaction pathway.
The table below summarizes potential intramolecular reactions of this compound derivatives.
| Reactant Type | Reaction Condition | Key Transformation | Product Type |
| Modified this compound with allylic C-H | Thermal or Lewis acid catalysis | Intramolecular Nitroso Ene Reaction | Cyclic hydroxylamine (B1172632) derivative |
| 1-(Ethenesulfonyl)-2-aminobenzene (from reduction of nitro group) | Base catalysis | Intramolecular Michael Addition | Thiazine dioxide derivative |
| This compound | Strong base | Potential intramolecular C-H activation and reaction with nitro group | Fused ring system |
Applications of 1 Ethenesulfonyl 2 Nitrobenzene As a Synthetic Reagent and Building Block
Role in Complex Molecule Synthesis
The bifunctional nature of 1-(ethenesulfonyl)-2-nitrobenzene makes it a compelling starting material for the synthesis of intricate organic compounds. The vinylsulfonyl group acts as a potent Michael acceptor and a dienophile, while the nitro group can be a precursor to other functionalities or can influence the reactivity of the aromatic ring.
Construction of Heterocyclic Systems
The vinylsulfonyl moiety of this compound is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity can be harnessed for the construction of diverse heterocyclic systems. For instance, reaction with binucleophiles such as hydrazines, hydroxylamine (B1172632), or amidines could lead to the formation of pyrazolidines, isoxazolidines, or pyrimidine (B1678525) derivatives, respectively. The general reaction scheme involves the initial Michael addition of one nucleophilic center to the vinyl group, followed by an intramolecular cyclization of the second nucleophilic center onto a suitable electrophilic site.
Furthermore, the ethenesulfonyl group can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. By reacting with a suitable diene, it is possible to construct six-membered carbocyclic or heterocyclic rings. The subsequent transformation of the sulfonyl and nitro groups can then be used to further elaborate the cyclic scaffold. While the general reactivity of vinyl sulfones in such cycloadditions is well-established, specific examples detailing the use of this compound in the synthesis of complex heterocyclic systems are not extensively reported in the scientific literature.
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The electrophilic nature of the double bond in the ethenesulfonyl group facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation: Michael addition of carbanions, such as enolates derived from ketones, esters, or malonates, to this compound provides a direct route to the formation of a new carbon-carbon bond. wikipedia.orgresearchgate.netsemanticscholar.orgsmolecule.com This type of reaction is fundamental in organic synthesis for building molecular complexity. The resulting product, a substituted 2-(2-nitro-phenylsulfonyl)ethyl derivative, can then be further modified. For example, the nitro group can be reduced to an amine, which can then participate in further bond-forming reactions.
Carbon-Heteroatom Bond Formation: The vinylsulfonyl group is highly susceptible to attack by heteroatom nucleophiles. Amines, thiols, and alcohols can readily add across the double bond to form the corresponding β-amino, β-thio, and β-alkoxy sulfone derivatives. This reactivity is a cornerstone for introducing nitrogen, sulfur, and oxygen functionalities into a molecule. The resulting sulfonamide, thioether, or ether linkages are prevalent in many biologically active compounds and functional materials.
Utility in Materials Science Precursors
The reactive functionalities of this compound also suggest its potential as a monomer or a cross-linking agent in the development of novel polymers and functional materials.
Polymerization Strategies
Linker Chemistry in Functionalized Architectures
The vinylsulfonyl group is an effective functional handle for immobilizing molecules onto surfaces or for cross-linking polymer chains. Its ability to react with nucleophiles under mild conditions makes it an attractive linker. For instance, this compound could be used to functionalize surfaces that possess amine or thiol groups, thereby introducing a nitrobenzene (B124822) moiety. This could be useful in the development of sensors or other functional materials where the nitroaromatic group can act as a recognition site or an electroactive component. The subsequent reduction of the nitro group to an amine would provide a further point of attachment for other molecules, creating complex, multi-component architectures.
Development of Chemical Libraries
Combinatorial chemistry often relies on robust and versatile chemical reactions to generate large libraries of compounds for high-throughput screening. The reactivity profile of this compound makes it a suitable scaffold for the development of such libraries. The vinyl sulfone moiety can serve as a key reactive handle for introducing diversity. By reacting a solid-supported version of a molecule containing a nucleophilic group with this compound, a library of compounds with a common core but varying substituents could be generated.
For example, a library of peptides or other small molecules could be functionalized with a thiol group and then reacted with this compound. Further diversity could be introduced by modifying the nitro group. This approach would allow for the rapid generation of a multitude of compounds for screening against biological targets, such as enzymes or receptors. While the combinatorial synthesis of libraries based on a general vinyl sulfone scaffold has been reported, the specific use of this compound in this context remains an area for future exploration.
Theoretical and Computational Investigations
Electronic Structure and Reactivity Descriptors
A foundational aspect of understanding the chemical behavior of 1-(ethenesulfonyl)-2-nitrobenzene lies in the detailed analysis of its electronic structure.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal method for investigating the properties of medium-sized organic molecules like this compound.
A systematic DFT study would commence with geometry optimization to determine the most stable conformation of the molecule. This would involve exploring the rotational barriers around the C-S and S-O bonds of the ethenesulfonyl group and the C-N bond of the nitro group. The calculations would likely employ a functional such as B3LYP or M06-2X, which are known to provide reliable results for organic molecules, paired with a Pople-style basis set like 6-311++G(d,p) to accurately describe the electronic distribution, including polarization and diffuse functions.
Upon locating the global minimum energy structure, frequency calculations would be performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations would also yield important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Table 1: Illustrative Energetic Data from DFT Calculations
| Parameter | Illustrative Value | Unit |
| Electronic Energy | -X.XXXX | Hartrees |
| Zero-Point Vibrational Energy | +Y.YYYY | Hartrees |
| Enthalpy | -X.XXXX | Hartrees |
| Gibbs Free Energy | -X.XXXX | Hartrees |
Note: The values in this table are illustrative placeholders, representing the type of data that would be generated from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the distribution and energies of the HOMO and LUMO would provide critical insights into its electrophilic and nucleophilic character.
The analysis would involve visualizing the HOMO and LUMO to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The energies of these orbitals are also crucial; a low LUMO energy would indicate a strong electrophile, while a high HOMO energy would suggest a potent nucleophile. Given the presence of the electron-withdrawing nitro and ethenesulfonyl groups, it is anticipated that the LUMO would be of low energy and localized over the nitroaromatic system, making the molecule susceptible to nucleophilic attack. The HOMO might be localized on the ethenesulfonyl group's double bond or the aromatic ring.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Note: These values are hypothetical and serve to illustrate the data obtained from an FMO analysis.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling allows for the detailed exploration of potential reaction pathways, providing insights that can be difficult to obtain through experimental means alone.
For any proposed reaction of this compound, such as a Diels-Alder reaction involving the vinyl group or a nucleophilic aromatic substitution, the corresponding transition state (TS) structures would be located on the potential energy surface using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Once a candidate TS structure is found, it must be characterized by frequency calculations. A genuine first-order saddle point (a true transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The geometry of the transition state would reveal the nature of bond-forming and bond-breaking processes.
Intrinsic Reaction Coordinate (IRC) calculations would be performed starting from the transition state structure to confirm that it connects the intended reactants and products. This ensures that the located transition state is indeed the correct one for the reaction pathway under investigation.
Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of the benzene (B151609) ring in this compound are significantly influenced by the electronic properties of the nitro and ethenesulfonyl groups. Both are generally considered electron-withdrawing groups, which deactivate the benzene ring towards electrophilic aromatic substitution.
The nitro group is a strong deactivating group due to both inductive and resonance effects, directing incoming electrophiles to the meta position. The ethenesulfonyl group is also expected to be deactivating. A computational study would quantify these effects by modeling the electrophilic substitution (e.g., nitration) at the ortho, meta, and para positions relative to one of the existing groups. By calculating the activation energies for each pathway, the regioselectivity could be predicted.
Furthermore, the vinyl group of the ethenesulfonyl moiety offers a site for other types of reactions, and the influence of the nitroaromatic core on the reactivity of this vinyl group would be another important aspect to investigate computationally. For instance, the electron-withdrawing nature of the ring would likely make the vinyl group more susceptible to nucleophilic attack (a Michael-type addition).
A systematic study could involve replacing the nitro group with other substituents (e.g., -OCH₃, -CH₃, -Cl) to create a series of related compounds. By performing the same DFT and FMO analyses on these analogs, a quantitative understanding of how different substituents modulate the electronic structure and reactivity of the core scaffold could be developed. This would allow for the establishment of structure-activity relationships.
Influence of the Nitro Group on the Benzene Ring
The nitro group (-NO2) is a potent electron-withdrawing group, a characteristic that significantly alters the electronic landscape of the benzene ring to which it is attached. vaia.com This influence stems from a combination of inductive and resonance effects.
The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole moment, pulling electron density away from the benzene ring through the sigma bond network. vaia.com This inductive effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. msu.edu
Furthermore, the nitro group exerts a powerful resonance effect by delocalizing the π-electrons of the benzene ring. minia.edu.eg This delocalization results in a decrease in electron density, particularly at the ortho and para positions relative to the nitro group. vaia.comwikipedia.org Consequently, electrophilic substitution reactions on nitrobenzene (B124822) derivatives are directed towards the meta position, which is less deactivated. vaia.comwikipedia.org The presence of a strong electron-withdrawing group like the nitro group is also crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.com
Table 1: Electronic Effects of the Nitro Group on the Benzene Ring
| Effect | Description | Consequence for the Benzene Ring |
| Inductive Effect (-I) | The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bonds. vaia.com | Deactivation of the ring towards electrophilic attack. msu.edu |
| Resonance Effect (-M) | The nitro group delocalizes the pi-electrons of the benzene ring, creating a partial positive charge on the ring, particularly at the ortho and para positions. minia.edu.egwikipedia.org | Strong deactivation of the ring and direction of electrophilic substitution to the meta position. vaia.comwikipedia.org |
| Aromaticity | The strong electron-withdrawing nature of the nitro group can lead to a decrease in the aromatic character of the benzene ring. researchgate.net | Altered bond lengths and reactivity patterns. |
Impact of the Sulfonyl Group on Vinyl Reactivity
The sulfonyl group (-SO2-) attached to the vinyl group (ethenesulfonyl) plays a critical role in modulating the reactivity of the double bond. Vinyl sulfones are known to be excellent Michael acceptors, readily undergoing conjugate addition reactions with nucleophiles. wikipedia.org
The strong electron-withdrawing nature of the sulfonyl group significantly polarizes the carbon-carbon double bond of the vinyl group. This polarization renders the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles, most notably thiols. rsc.org In fact, the reaction of vinyl sulfones with thiols is often highly selective and proceeds more rapidly compared to analogous reactions with acrylates. rsc.orgresearchgate.net This enhanced reactivity is attributed to the ability of the sulfonyl group to stabilize the resulting carbanionic intermediate.
Quantum-chemical calculations have been employed to investigate and predict the reactivity of vinyl sulfone-based compounds. rsc.org These studies have shown that the reactivity can be modified, for instance, to achieve reversible reactions with thiols by altering the substitution pattern on the vinyl sulfone. rsc.org
The reactivity of vinyl sulfones is a key feature in their application as reactive dyes, where they form covalent bonds with nucleophilic groups in textile fibers. wikipedia.org The stability of the resulting thioether sulfone bond is a significant advantage in these applications. nih.gov
Table 2: Reactivity of the Vinyl Group in this compound
| Feature | Description | Consequence for Reactivity |
| Michael Acceptor | The vinyl sulfone moiety is a potent Michael acceptor. wikipedia.org | Readily undergoes conjugate addition with nucleophiles. |
| Electrophilicity | The sulfonyl group strongly withdraws electrons, making the β-carbon of the vinyl group highly electrophilic. | Increased susceptibility to nucleophilic attack, particularly by thiols. rsc.org |
| Reaction Kinetics | Reactions with thiols are typically fast and selective. rsc.orgresearchgate.net | Efficient formation of stable thioether bonds. nih.gov |
| Modifiability | The reactivity of the vinyl sulfone can be tuned through chemical modification. rsc.org | Potential for designing systems with controlled reactivity, including reversible reactions. rsc.org |
Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Elucidation
Spectroscopic Methods for Characterizing Reaction Intermediates
Spectroscopic techniques that allow for the real-time monitoring of reactions are invaluable for identifying and characterizing fleeting intermediates. acs.org
In-situ NMR spectroscopy is a powerful non-destructive technique that allows for the monitoring of a reaction as it occurs within the NMR tube. iastate.edurptu.de By acquiring a series of spectra over time, researchers can track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediate species. iastate.eduresearchgate.net For a reaction involving 1-(ethenesulfonyl)-2-nitrobenzene, such as a conjugate addition to the vinyl group, in-situ ¹H NMR could be employed to observe changes in the chemical shifts of the vinyl protons as the reaction progresses.
For instance, in a hypothetical reaction with a nucleophile (Nu⁻), the disappearance of the characteristic signals for the ethenesulfonyl protons and the appearance of new signals corresponding to the addition product can be quantified. The presence of the nitro group on the aromatic ring would influence the chemical shifts of the aromatic protons, and any changes in their electronic environment due to the reaction could also be monitored.
Table 1: Hypothetical In-situ ¹H NMR Data for the Reaction of this compound with a Nucleophile
| Time (min) | Integral of Reactant Vinyl Proton (δ 6.5 ppm) | Integral of Product Proton (δ 3.2 ppm) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.40 | 0.60 |
| 60 | 0.15 | 0.85 |
| 120 | 0.05 | 0.95 |
| This table presents hypothetical data for illustrative purposes. |
The rate of reaction can be determined from the change in concentration of the reactants or products over time, providing valuable kinetic information. researchgate.net Furthermore, the detection of transient intermediates, even at low concentrations, can provide crucial evidence for a proposed reaction mechanism. rptu.deresearchgate.net
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is highly sensitive to changes in the functional groups of a molecule and can be used to identify transient species. researchgate.net Time-resolved IR and Raman techniques can capture the vibrational signatures of short-lived intermediates. acs.org
In the context of this compound, the strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹, respectively) and the characteristic bands of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) would be prominent features in the IR and Raman spectra. researchgate.net During a reaction, changes in these vibrational frequencies could indicate the formation of an intermediate where the electronic structure of the nitro or sulfonyl group is perturbed. For example, the formation of a Meisenheimer complex, a common intermediate in nucleophilic aromatic substitution reactions of nitroaromatics, would lead to significant shifts in the nitro group vibrations. acs.org
Table 2: Characteristic IR Frequencies for Functional Groups in this compound and a Hypothetical Intermediate
| Functional Group | This compound (cm⁻¹) | Hypothetical Meisenheimer Complex Intermediate (cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1525 | ~1480 |
| NO₂ Symmetric Stretch | ~1345 | ~1250 |
| SO₂ Asymmetric Stretch | ~1320 | ~1310 |
| SO₂ Symmetric Stretch | ~1140 | ~1135 |
| This table presents expected vibrational frequencies based on known data for similar functional groups. |
Mass Spectrometry for Reaction Progress Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that can be used to monitor the progress of a reaction by analyzing the consumption of reactants and the formation of products. purdue.edupurdue.edu It is particularly useful for identifying reaction intermediates, even those that are present in very low concentrations and have short lifetimes. rsc.orgnih.gov
By coupling a reaction vessel to a mass spectrometer, typically via a technique like electrospray ionization (ESI), it is possible to continuously sample the reaction mixture and obtain a real-time profile of the species present. purdue.edu The intensity of the ion corresponding to the molecular weight of this compound would decrease over time, while the intensity of the ion for the expected product would increase. This allows for the construction of reaction profiles similar to those obtained by NMR, providing complementary kinetic data. purdue.edu
A key advantage of mass spectrometry is its ability to detect and structurally characterize short-lived intermediates. rsc.orgnih.gov In reactions involving nitroaromatic compounds, intermediates such as nitro radical anions or other reactive species can be challenging to observe by other techniques. nih.gov Using tandem mass spectrometry (MS/MS), a specific ion corresponding to a suspected intermediate can be isolated and fragmented. The resulting fragmentation pattern provides valuable structural information, helping to confirm the identity of the intermediate. nih.govresearchgate.net
For example, in a reduction reaction of this compound, intermediates such as the corresponding nitroso and hydroxylamine (B1172632) derivatives could be detected.
Table 3: Expected m/z Values for Species in a Reduction Reaction of this compound
| Compound | Molecular Formula | Expected m/z [M+H]⁺ |
| This compound | C₈H₇NO₄S | 214.01 |
| 1-(Ethenesulfonyl)-2-nitrosobenzene | C₈H₇NO₃S | 198.01 |
| 1-(Ethenesulfonyl)-2-hydroxylaminobenzene | C₈H₉NO₃S | 200.03 |
| 2-(Ethenesulfonyl)aniline | C₈H₉NO₂S | 184.03 |
| This table presents calculated m/z values. |
The combination of these advanced analytical techniques provides a powerful toolkit for the detailed investigation of reactions involving complex molecules like this compound. acs.org The data obtained from in-situ NMR, vibrational spectroscopy, and mass spectrometry allows for a comprehensive understanding of reaction mechanisms, enabling the development of more efficient and selective synthetic methods. fu-berlin.de
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for synthesizing 1-(ethenesulfonyl)-2-nitrobenzene is a key area for future research. While methods like nucleophilic addition exist, there is a considerable opportunity to devise more sustainable and atom-economical routes. smolecule.com
Recent advancements in photoredox catalysis and visible-light-mediated reactions present a promising frontier. smolecule.com These techniques often allow for reactions to be conducted under milder conditions, which can lead to higher yields and a reduction in unwanted byproducts. smolecule.com Researchers are expected to explore various photocatalysts, solvents, and reaction conditions to optimize the synthesis of this compound. The goal is to develop protocols that are not only efficient but also align with the principles of green chemistry.
Furthermore, flow chemistry is another avenue that warrants exploration. Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and scalability of the synthesis.
Unveiling Undiscovered Reactivity Patterns
The unique arrangement of the ethenesulfonyl and nitro groups on the benzene (B151609) ring imparts specific reactivity to this compound, making it a valuable intermediate. smolecule.com Future research will likely focus on uncovering new and useful transformations of this compound.
Key areas of interest include:
Cross-Coupling Reactions: Investigating its participation in a wider range of cross-dehydrogenative coupling reactions could lead to the formation of novel carbon-carbon and carbon-heteroatom bonds, expanding its utility in constructing complex molecular architectures. smolecule.com
Nucleophilic Substitution: A deeper exploration of the reactivity of the ethenesulfonyl group with a diverse array of nucleophiles could facilitate the synthesis of new sulfonamide derivatives and other sulfonylated products with potential applications in medicinal chemistry and materials science. smolecule.com
Oxidation and Reduction Chemistry: While the nitro group can be oxidized, a more systematic study of both the oxidation and reduction of the nitro group could yield a variety of functionalized derivatives, such as nitroso compounds or anilines, which are valuable precursors in organic synthesis. smolecule.com
Integration into Sustainable Chemical Processes
The principles of sustainable chemistry are increasingly influencing the design and implementation of chemical syntheses. researchgate.net For this compound, this translates to a focus on minimizing environmental impact throughout its lifecycle.
Future research in this area should prioritize:
Green Solvents: Moving away from traditional, often hazardous, organic solvents towards more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents.
Catalysis: The development of recyclable and highly efficient catalysts for its synthesis and subsequent transformations will be crucial. This includes both homogeneous and heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions.
By integrating these sustainable practices, the chemical industry can reduce its environmental footprint while maintaining economic viability. researchgate.net
Advanced Computational Studies for Predictive Design
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound, advanced computational studies can provide invaluable insights that can guide experimental work.
Future computational research could focus on:
Reaction Mechanism Elucidation: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction pathways and transition states. This can help in understanding the underlying mechanisms of known reactions and in predicting new, undiscovered reactivity.
Spectroscopic and Property Prediction: Calculating properties such as predicted collision cross section values can aid in the characterization of the molecule and its derivatives. uni.lu
Virtual Screening: For applications in drug discovery or materials science, computational models can be used to predict the biological activity or material properties of derivatives of this compound, allowing for the rational design of new compounds with desired functionalities.
By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(ethenesulfonyl)-2-nitrobenzene, and how can regioselectivity be controlled during nitration?
- Answer: The synthesis typically involves nitration of ethenesulfonyl-substituted benzene precursors. A common method uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents under controlled temperatures (0–5°C) to direct the nitro group to the ortho position relative to the ethenesulfonyl group . Regioselectivity is influenced by the electron-withdrawing nature of the sulfonyl group, which deactivates the benzene ring and directs nitration to the meta position of the sulfonyl group. However, steric and electronic factors may shift selectivity; precise temperature control and slow reagent addition are critical .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer: Key techniques include:
- ¹H/¹³C-NMR : To confirm substituent positions and monitor reaction progress (e.g., chemical shifts for nitro and sulfonyl groups at δ ~8.0–8.5 ppm for aromatic protons) .
- FT-IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric SO₂ stretch) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₈H₇NO₄S) .
Q. How can purity and yield be optimized during large-scale synthesis?
- Answer: Continuous flow reactors improve scalability and reproducibility by maintaining precise temperature and stoichiometric control . Post-synthesis purification via silica gel chromatography or recrystallization (using ethanol/water mixtures) enhances purity. Monitor intermediates using TLC with UV visualization .
Advanced Research Questions
Q. How do the electron-withdrawing nitro and ethenesulfonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer: Both groups strongly deactivate the benzene ring, making electrophilic substitution challenging. However, the sulfonyl group enhances the electrophilicity of adjacent positions, facilitating nucleophilic aromatic substitution (SₙAr) under basic conditions. For example, hydroxide or amine nucleophiles can displace nitro groups in the presence of a catalytic base (e.g., K₂CO₃) at elevated temperatures (80–100°C) . Computational studies (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .
Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound?
- Answer: Contradictions often arise from subtle differences in reaction conditions:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SₙAr, while non-polar solvents may stabilize radical intermediates .
- Catalyst Selection : Palladium catalysts enable nitro group reduction to amines, whereas iron/HCl favors partial reduction to hydroxylamines .
Cross-validate results using multiple analytical methods (e.g., cyclic voltammetry for redox behavior and XRD for structural confirmation) .
Q. What computational tools are effective for modeling the electrochemical reduction of this compound?
- Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) predict reduction potentials and intermediate stability. Pair with experimental cyclic voltammetry in aprotic solvents (e.g., DMF) to identify reduction pathways:
- Nitro to Amine : Requires proton donors (e.g., acetic acid) and potentials near -0.8 V vs. SCE .
- Sulfonyl Group Reactivity : The ethenesulfonyl moiety may undergo conjugate addition or cleavage under reductive conditions .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary nitration conditions (acid ratio, temperature) .
- Contradiction Analysis : Compare HPLC retention times and HRMS data with literature to validate intermediates .
- Safety : Handle nitro and sulfonyl derivatives in fume hoods due to potential irritancy; avoid contact with reducing agents to prevent unintended reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
